Agaridoxin

Vue d'ensemble

Description

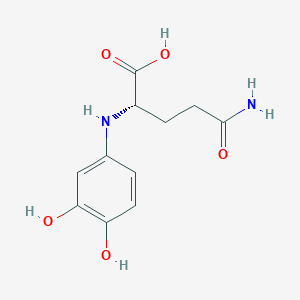

Agaridoxin is a complex organic compound with significant potential in various scientific fields. This compound features an amino group, a dihydroxyanilino group, and a pentanoic acid backbone, making it a versatile molecule for chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Agaridoxin typically involves multi-step organic reactions. One common method includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxyaniline and a suitable amino acid derivative.

Coupling Reaction: The 3,4-dihydroxyaniline is coupled with the amino acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Protection and Deprotection: Protecting groups may be used to protect sensitive functional groups during the synthesis. These groups are later removed under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Types of Reactions:

Oxidation: The dihydroxy groups in the compound can undergo oxidation to form quinones.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted aniline derivatives.

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: It can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Biomarker Development: The compound can be used in the development of biomarkers for various diseases.

Medicine:

Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of Agaridoxin involves its interaction with molecular targets such as enzymes or receptors. The dihydroxyanilino group can form hydrogen bonds with active site residues, while the amino and carboxyl groups can participate in ionic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparaison Avec Des Composés Similaires

3,4-Dihydroxycinnamic Acid: Shares the dihydroxyanilino group but lacks the amino and pentanoic acid components.

5-amino-3,4-dihydro-2H-1,2,4-triazole-3-thiones: Contains an amino group and a heterocyclic ring but differs in overall structure.

3,4-Disubstituted Maleimides: Similar in having functional groups that can participate in various reactions but differ in the core structure.

Uniqueness: Agaridoxin is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in scientific research and industrial applications.

Applications De Recherche Scientifique

Pharmacological Applications

Agaridoxin primarily functions as an agonist at alpha-1 adrenergic receptors. Research indicates that it activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels in various tissues, including the rat hypothalamus, kidney, liver, and cerebral cortex. The compound's stimulation of adenylate cyclase is effectively inhibited by selective adrenergic blockers such as WB-4101 and phenoxybenzamine, highlighting its specificity and potential therapeutic relevance .

Toxicological Studies

This compound has also been studied for its genotoxic potential. Research shows that exposure to agaritine, a compound related to this compound found in mushrooms like Agaricus bisporus, can induce DNA damage in animal tissues. This has raised concerns about its safety as a food additive, particularly regarding its potential carcinogenic effects .

Genotoxicity Findings

- DNA Damage : In vivo studies indicate that agaritine can cause gene mutations and chromosomal aberrations.

- Mutagenicity Tests : Agaritin has shown low-frequency mutation induction in bacterial systems, suggesting a need for caution in its consumption.

Case Studies and Research Findings

Several studies have documented the effects and mechanisms of this compound:

- Adrenergic Activity : In vitro experiments demonstrated that this compound effectively stimulates adenylate cyclase in the presence of guanylyl imidodiphosphate (Gpp(NH)p), indicating its role as an adrenergic agonist .

- Comparative Potency : this compound's potency was compared with synthetic analogues like 4-aminocatechol hydrochloride, which exhibited greater efficacy in activating adenylate cyclase .

- Toxicological Implications : A study highlighted the potential genotoxic effects of agaritine derived from Agaricus bisporus, linking it to DNA damage and mutagenesis in experimental models .

Data Summary Table

Propriétés

Numéro CAS |

58298-77-4 |

|---|---|

Formule moléculaire |

C11H14N2O5 |

Poids moléculaire |

254.24 g/mol |

Nom IUPAC |

(2S)-5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid |

InChI |

InChI=1S/C11H14N2O5/c12-10(16)4-2-7(11(17)18)13-6-1-3-8(14)9(15)5-6/h1,3,5,7,13-15H,2,4H2,(H2,12,16)(H,17,18)/t7-/m0/s1 |

Clé InChI |

SGMDQKBASJSDDV-ZETCQYMHSA-N |

SMILES |

C1=CC(=C(C=C1NC(CCC(=O)N)C(=O)O)O)O |

SMILES isomérique |

C1=CC(=C(C=C1N[C@@H](CCC(=O)N)C(=O)O)O)O |

SMILES canonique |

C1=CC(=C(C=C1NC(CCC(=O)N)C(=O)O)O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

58298-77-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

agaridoxin gamma-L-glutaminyl-3,4-dihydroxybenzene N-(gamma-L-glutamyl)-3,4-dihydroxyaniline |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.